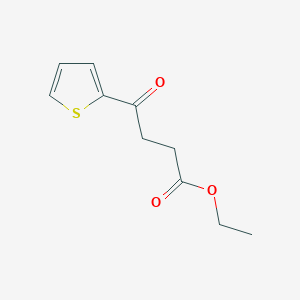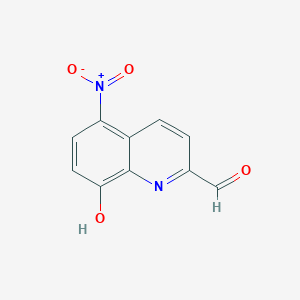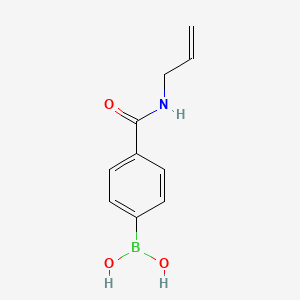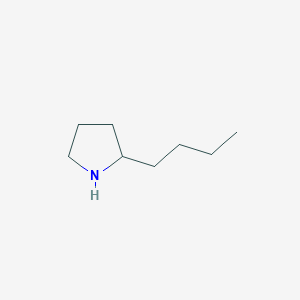
2-Butilpirrolidina
Descripción general
Descripción
2-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a butyl group attached to the second position of the pyrrolidine ring. Pyrrolidines are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Aplicaciones Científicas De Investigación
2-Butylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: 2-Butylpyrrolidine is used in the production of specialty chemicals and as a solvent in various industrial processes
Safety and Hazards
In case of exposure to 2-Butylpyrrolidine, it’s recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. If inhaled, move the victim into fresh air and give oxygen if breathing is difficult . If it contacts the skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Direcciones Futuras
Pyrrolidine compounds, including 2-Butylpyrrolidine, have been of great interest in various fields of research and industry due to their unique properties. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new pyrrolidine-based drugs .
Métodos De Preparación
2-Butylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidone with butyl lithium, followed by reduction with lithium aluminum hydride. Another method includes the cyclization of 4-aminobutylamine with formaldehyde under acidic conditions . Industrial production methods often involve the use of catalytic hydrogenation of 2-butylpyrrole or the reductive amination of butyraldehyde with pyrrolidine .
Análisis De Reacciones Químicas
2-Butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-butylpyrrolidone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-butylpyrrolidine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include lithium aluminum hydride, potassium permanganate, and various alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 2-Butylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
2-Butylpyrrolidine can be compared with other similar compounds, such as:
1-Butylpyrrolidine: This compound has the butyl group attached to the first position of the pyrrolidine ring, resulting in different chemical properties and reactivity.
1-Butyl-2-pyrrolidinone: This compound contains a carbonyl group at the second position, making it a lactam rather than a simple pyrrolidine.
1-Ethylpyrrolidine: This compound has an ethyl group instead of a butyl group, leading to differences in steric and electronic effects .
Propiedades
IUPAC Name |
2-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHOSERPJPIUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397951 | |
| Record name | 2-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-98-8 | |
| Record name | 2-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



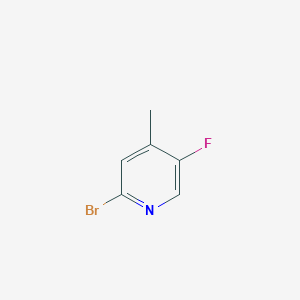

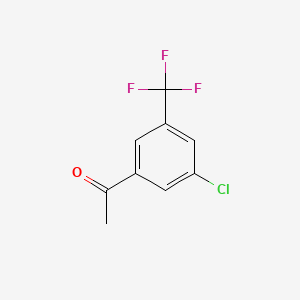
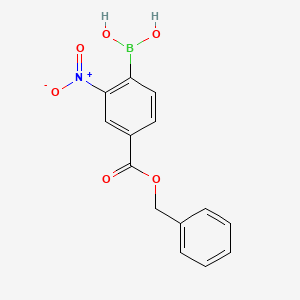
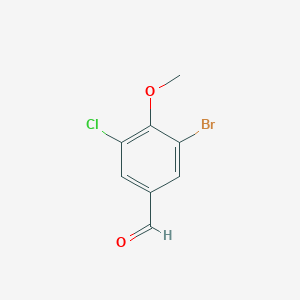
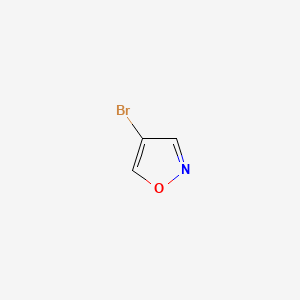
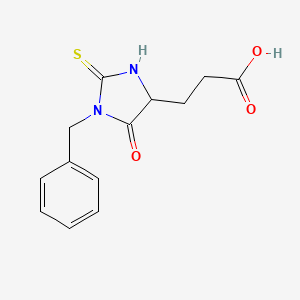
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
